molecular formula C20H13ClN2O B2881690 (10Z)-11-(4-chlorophenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one CAS No. 1798422-67-9

(10Z)-11-(4-chlorophenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one

Cat. No.: B2881690
CAS No.: 1798422-67-9
M. Wt: 332.79
InChI Key: OHYRKWCYRIGZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(10Z)-11-(4-chlorophenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one is a useful research compound. Its molecular formula is C20H13ClN2O and its molecular weight is 332.79. The purity is usually 95%.
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Scientific Research Applications

New Fluorescence PET Systems

Researchers have developed new fluorescent devices for protons and metal ions based on macrocycles with pyridil-thioether-containing macrocycles as binding sites and an anthracene moiety as a signaling agent. These systems demonstrate significant changes in absorption and emission spectra upon the addition of metal ions like Cu(II), Co(II), Ni(II), Zn(II), and Pd(II), indicating potential applications in metal ion detection and environmental monitoring (Tamayo et al., 2005).

Novel Rigid Seven-Membered Heterocycles

The synthesis of oxygen-bridged 1,5-benzothiazepine and 1,5-benzodiazepine derivatives demonstrates the potential of similar compounds in creating rigid heterocyclic structures. Such compounds could have implications in the development of new pharmaceuticals or materials with unique electronic properties (Svetlik et al., 1989).

Interaction of Mercury(II) with Macrocyclic Ligands

Investigations into the complexation properties of macrocyclic ligands toward Hg(II) have shown that these compounds, particularly those containing anthracene, exhibit fluorescence quenching upon Hg(II) addition. This finding suggests potential applications in the selective sensing and removal of mercury from environmental samples, highlighting the environmental and analytical chemistry applications of these compounds (Tamayo et al., 2007).

Azobenzene-Based Natural Fatty Acid Liquid Crystals

The synthesis of azobenzene liquid crystals from naturally occurring fatty acids has been explored, showing that these compounds form mesophases with low melting temperatures. This research opens up avenues for the development of new materials for use in liquid crystal displays and other optical devices, leveraging the unique properties of azobenzene derivatives (Hagar et al., 2019).

Properties

IUPAC Name

6-(4-chlorophenyl)-11H-benzo[c][1,5]benzodiazocin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O/c21-14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)23-20(24)16-6-2-4-8-18(16)22-19/h1-12H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYRKWCYRIGZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=CC=C3C(=O)N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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